Cas no 2227894-14-4 ((1R)-1-(3-bromo-5-nitrophenyl)ethan-1-amine)

(1R)-1-(3-Bromo-5-nitrophenyl)ethan-1-amine is a chiral aromatic amine featuring both bromo and nitro substituents on the phenyl ring, along with an ethanamine group at the stereogenic center. This compound is of significant interest in synthetic organic chemistry due to its utility as a versatile intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty materials. The presence of electron-withdrawing groups (bromo and nitro) enhances its reactivity in nucleophilic aromatic substitution and cross-coupling reactions, while the chiral amine moiety allows for enantioselective synthesis. Its well-defined stereochemistry and functional group compatibility make it valuable for constructing complex molecular architectures with high precision. Suitable for controlled reactions under inert conditions.
(1R)-1-(3-bromo-5-nitrophenyl)ethan-1-amine structure
2227894-14-4 structure
Product Name:(1R)-1-(3-bromo-5-nitrophenyl)ethan-1-amine
CAS No:2227894-14-4
MF:C8H9BrN2O2
MW:245.073261022568
CID:6301773
PubChem ID:165974606
Update Time:2025-10-19

(1R)-1-(3-bromo-5-nitrophenyl)ethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • (1R)-1-(3-bromo-5-nitrophenyl)ethan-1-amine
    • 2227894-14-4
    • EN300-1905438
    • Inchi: 1S/C8H9BrN2O2/c1-5(10)6-2-7(9)4-8(3-6)11(12)13/h2-5H,10H2,1H3/t5-/m1/s1
    • InChI Key: UBYBWNZDNBDUKZ-RXMQYKEDSA-N
    • SMILES: BrC1C=C(C=C(C=1)[C@@H](C)N)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 243.98474g/mol
  • Monoisotopic Mass: 243.98474g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 195
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 71.8Ų

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Additional information on (1R)-1-(3-bromo-5-nitrophenyl)ethan-1-amine

Introduction to (1R)-1-(3-bromo-5-nitrophenyl)ethan-1-amine (CAS No. 2227894-14-4)

(1R)-1-(3-bromo-5-nitrophenyl)ethan-1-amine, with the CAS number 2227894-14-4, is a chiral amine compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a bromo and nitro substituent on the phenyl ring, and a chiral center at the ethylamine moiety. These properties make it a valuable intermediate in the synthesis of various bioactive molecules and drug candidates.

The synthesis of (1R)-1-(3-bromo-5-nitrophenyl)ethan-1-amine typically involves a multi-step process, starting with the bromination and nitration of a suitable aromatic compound, followed by the introduction of the chiral amine group. Recent advancements in asymmetric synthesis have significantly improved the yield and enantiomeric purity of this compound, making it more accessible for large-scale production and further research.

In the context of medicinal chemistry, (1R)-1-(3-bromo-5-nitrophenyl)ethan-1-amine has been explored for its potential as a lead compound in the development of new therapeutic agents. Its bromo and nitro substituents can be readily modified through various chemical transformations, allowing for the generation of a diverse library of derivatives with varying biological activities. For instance, studies have shown that compounds derived from (1R)-1-(3-bromo-5-nitrophenyl)ethan-1-amine exhibit promising anti-inflammatory and anti-cancer properties.

One notable application of (1R)-1-(3-bromo-5-nitrophenyl)ethan-1-amine is in the field of cancer research. Preclinical studies have demonstrated that certain derivatives of this compound can selectively inhibit the growth of cancer cells while sparing normal cells. This selective cytotoxicity is attributed to the unique electronic and steric properties of the bromo and nitro substituents, which can interact with specific cellular targets involved in cancer progression.

Beyond its potential as an anti-cancer agent, (1R)-1-(3-bromo-5-nitrophenyl)ethan-1-amine has also been investigated for its anti-inflammatory effects. Inflammation is a key factor in many chronic diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Research has shown that derivatives of this compound can effectively reduce inflammation by modulating key signaling pathways involved in the inflammatory response.

The pharmacological properties of (1R)-1-(3-bromo-5-nitrophenyl)ethan-1-amine are further enhanced by its chiral nature. The presence of a chiral center allows for the synthesis of enantiomerically pure forms, which can exhibit distinct biological activities. This is particularly important in drug development, where enantiomeric purity can significantly impact the efficacy and safety profile of a drug candidate.

In addition to its therapeutic potential, (1R)-1-(3-bromo-5-nitrophenyl)ethan-1-amine has also found applications in other areas of chemical research. For example, it has been used as a building block in the synthesis of complex organic molecules and polymers with unique physical and chemical properties. The versatility of this compound makes it an attractive target for synthetic chemists and materials scientists alike.

The safety profile of (1R)-1-(3-bromo-5-nitrophenyl)ethan-1-amine is an important consideration in its development as a pharmaceutical agent. Preclinical toxicology studies have shown that this compound is generally well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models. However, as with any new chemical entity, further safety evaluations are necessary to ensure its suitability for human use.

In conclusion, (1R)-1-(3-bromo-5-nitrophenyl)ethan-1-amine (CAS No. 2227894-14-4) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features, combined with its versatile synthetic utility and favorable biological properties, make it an exciting target for further investigation and development. As research in this area continues to advance, it is likely that new insights into the therapeutic potential of this compound will emerge, paving the way for innovative treatments for various diseases.

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